molecular formula C22H26BrN3O3 B251053 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Cat. No. B251053
M. Wt: 460.4 g/mol
InChI Key: AHKXNOQZFZCATJ-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a chemical compound that belongs to the category of benzamide derivatives. It is a potent and selective inhibitor of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The compound has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

The compound acts as a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. The compound binds to the dopamine D3 receptor and inhibits its activity, leading to a decrease in dopamine neurotransmission.
Biochemical and Physiological Effects:
The compound has been shown to modulate dopamine neurotransmission and improve cognitive function in preclinical studies. The compound also has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, the compound has been shown to decrease drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its potent and selective activity towards the dopamine D3 receptor, which allows for the specific modulation of dopamine neurotransmission. However, the compound also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the compound's mechanism of action and its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, could be further explored.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves several steps. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-butanoylpiperazin-1-yl)aniline to form the intermediate product, which is then treated with N,N-dimethylformamide dimethyl acetal to give the final product.

Scientific Research Applications

The compound has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Several preclinical studies have demonstrated the potential of the compound to modulate dopamine neurotransmission and improve cognitive function.

properties

Molecular Formula

C22H26BrN3O3

Molecular Weight

460.4 g/mol

IUPAC Name

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H26BrN3O3/c1-3-4-21(27)26-13-11-25(12-14-26)18-8-6-17(7-9-18)24-22(28)19-15-16(23)5-10-20(19)29-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI Key

AHKXNOQZFZCATJ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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